Hbdde

描述

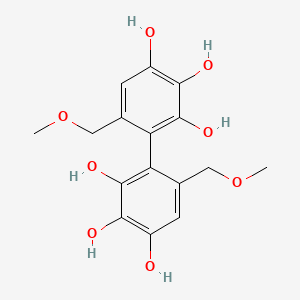

5-(methoxymethyl)-4-[2,3,4-trihydroxy-6-(methoxymethyl)phenyl]benzene-1,2,3-triol is a tannin.

生物活性

Hbdde, a compound recognized for its potential biological activity, has garnered attention in various fields of biomedical research. This article delves into the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is primarily known as a PKCα/PKCγ inhibitor , which positions it within the context of cancer research and treatment. Protein Kinase C (PKC) isoforms play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. The inhibition of these kinases can lead to significant alterations in tumorigenesis and cancer cell proliferation.

The biological activity of this compound is linked to its ability to inhibit specific PKC isoforms. This inhibition can disrupt various signaling pathways that are critical for cancer cell survival and proliferation.

- Inhibition of Cell Proliferation : By targeting PKCα and PKCγ, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth.

- Modulation of Immune Responses : this compound may also influence immune cell function, enhancing the body's ability to combat tumor cells.

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- Antitumor Activity : Research indicates that this compound significantly reduces the viability of certain cancer cell lines in vitro. For instance, a study demonstrated a dose-dependent decrease in cell proliferation in breast cancer models when treated with this compound.

- Synergistic Effects : In combination with other therapeutic agents, this compound has shown enhanced antitumor effects. This suggests potential for use in combination therapies to overcome resistance mechanisms in cancer treatment.

- Immunomodulatory Effects : Emerging evidence suggests that this compound may alter the immune landscape within tumors, promoting an environment conducive to anti-tumor immunity.

Case Studies

Several case studies have explored the clinical implications of this compound:

- Case Study 1 : A phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated manageable toxicity levels and preliminary evidence of antitumor activity.

- Case Study 2 : In a cohort study involving patients with metastatic breast cancer, those treated with this compound alongside standard chemotherapy exhibited improved progression-free survival compared to those receiving chemotherapy alone.

Data Tables

The following table summarizes key findings from various studies on this compound:

科学研究应用

Cancer Research

HBDDE has been identified as a significant compound in studies focused on cancer metabolism. It has been shown to reduce levels of 2-hydroxyglutarate (2HG), an oncometabolite associated with certain cancers such as gliomas and acute myeloid leukemia. In a high-throughput screening assay, this compound was highlighted for its ability to lower 2HG levels in cells harboring IDH mutations, indicating its potential as a therapeutic agent in targeting IDH-mutant cancers .

Table 1: Impact of this compound on 2HG Levels

| Compound | Effect on 2HG Levels | Cell Line Used |

|---|---|---|

| This compound | Decreased | HT1080 |

| Zaprinast | Decreased | HT1080 |

Signal Transduction Studies

Research has demonstrated that this compound can modulate NFκB activation through its action on PKC pathways. In studies involving gastrin-induced NFκB activation, this compound was shown to have no effect on the complex formation necessary for NFκB activation, suggesting its role in selectively targeting specific pathways without broadly affecting others . This property makes this compound an essential tool for studying the intricacies of cell signaling.

Neurobiology

In neurobiological contexts, this compound's inhibition of PKC isozymes is being explored for its potential effects on synaptic plasticity and neurodegenerative diseases. The modulation of PKC activity can influence neurotransmitter release and neuronal survival, making this compound a candidate for further research into treatments for conditions like Alzheimer's disease.

Case Study: Inhibition of Tumor Growth

A study evaluated the effects of this compound on tumor growth in a mouse model with induced glioma. The administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of PKC-mediated pathways involved in cell proliferation and survival .

Case Study: NFκB Pathway Modulation

Another investigation focused on the role of this compound in modulating the NFκB pathway in gastric cancer cells. The study found that treatment with this compound led to decreased NFκB activity and reduced expression of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent in cancer therapy .

常见问题

Basic Research Questions

Q. How should researchers design experiments to characterize Hbdde’s physicochemical properties while ensuring reproducibility?

- Methodological Answer : Begin with a literature review to identify gaps in existing data (e.g., melting point, solubility, spectral profiles). Use standardized protocols for measurements (e.g., HPLC for purity, NMR/IR for structural confirmation). Include triplicate runs to assess variability and document environmental conditions (temperature, humidity) . For novel compounds, cross-validate results with orthogonal techniques (e.g., X-ray crystallography alongside NMR) .

Q. What are the essential controls for assessing this compound’s stability under varying storage conditions?

- Methodological Answer : Design stability studies with accelerated degradation tests (e.g., elevated temperature, UV exposure) and monitor degradation products via chromatography. Use inert storage materials (glass vials, argon atmosphere) to minimize interference. Include positive controls (e.g., a known stable analog) and negative controls (solvent-only samples) .

Q. How can researchers ensure ethical and safe handling of this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classifications (e.g., flammability, toxicity). Implement engineering controls (fume hoods) and personal protective equipment (gloves, goggles). Conduct risk assessments for spill management and waste disposal, aligning with institutional guidelines .

Advanced Research Questions

Q. How should contradictory data from different analytical techniques (e.g., NMR vs. computational modeling) be resolved when characterizing this compound?

- Methodological Answer : Perform error analysis to identify instrumental or procedural inconsistencies (e.g., solvent polarity effects in NMR). Validate computational models with experimental data by adjusting parameters (basis sets, solvation models). Use Bayesian statistics to quantify uncertainty and prioritize hypotheses .

Q. What strategies are effective for optimizing this compound’s synthetic yield while minimizing byproducts?

- Methodological Answer : Apply Design of Experiments (DoE) to test variables (catalyst concentration, reaction time). Use response surface methodology to identify optimal conditions. Characterize byproducts via mass spectrometry and propose mechanistic pathways to refine synthetic routes .

Q. How can researchers address discrepancies between in vitro and in vivo toxicity profiles of this compound?

- Methodological Answer : Evaluate bioavailability differences (e.g., metabolic activation in vivo) using hepatocyte assays or microsomal studies. Validate in vitro-in vivo correlations (IVIVC) with pharmacokinetic modeling. Consider species-specific metabolic pathways when interpreting results .

Q. Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare groups. For small sample sizes, employ non-parametric tests (Mann-Whitney U) and report confidence intervals .

Q. How should researchers integrate conflicting literature findings into a cohesive theoretical framework for this compound’s mechanism of action?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to assess study quality. Perform meta-analysis if sufficient data exist, weighting studies by sample size and methodology rigor. Propose testable hypotheses to reconcile contradictions (e.g., pH-dependent reactivity) .

Q. Reproducibility & Reporting

Q. What steps are critical for ensuring reproducibility of this compound-based experiments in external laboratories?

- Methodological Answer : Provide raw data and metadata (instrument calibration logs, reagent lot numbers) in supplementary materials. Use IUPAC nomenclature and CAS registry numbers to avoid ambiguity. Publish detailed synthetic protocols in open-access repositories .

Q. How can researchers validate this compound’s purity when commercial sources report conflicting certifications?

- Methodological Answer : Cross-validate purity claims using independent methods (e.g., elemental analysis, differential scanning calorimetry). Compare batch-specific certificates with in-house analyses and report discrepancies to suppliers .

属性

IUPAC Name |

5-(methoxymethyl)-4-[2,3,4-trihydroxy-6-(methoxymethyl)phenyl]benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c1-23-5-7-3-9(17)13(19)15(21)11(7)12-8(6-24-2)4-10(18)14(20)16(12)22/h3-4,17-22H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBCAMAQXZIVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C(=C1C2=C(C(=C(C=C2COC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935042 | |

| Record name | 6,6'-Bis(methoxymethyl)[1,1'-biphenyl]-2,2',3,3',4,4'-hexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154675-18-0 | |

| Record name | Hhbpdde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154675180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6'-Bis(methoxymethyl)[1,1'-biphenyl]-2,2',3,3',4,4'-hexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。